The Supramolecular Architecture of Dioxocyclam Dihydrate: A Guide to its Crystal Structure and Hydrogen Bonding Network
The Supramolecular Architecture of Dioxocyclam Dihydrate: A Guide to its Crystal Structure and Hydrogen Bonding Network
Abstract: This technical guide provides an in-depth analysis of the crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate (Dioxocyclam Dihydrate). While the anhydrous crystal structure has been elucidated, this guide uniquely synthesizes that known data with established principles of crystal engineering to project and analyze the structure of the dihydrate. We delve into the synthesis and crystallization, the detailed workflow of single-crystal X-ray diffraction, and a comparative analysis of the anhydrous versus the hydrated form. Emphasis is placed on the pivotal role of the water molecules in forming an extensive hydrogen-bonding network that dictates the supramolecular assembly. This document is intended for researchers, medicinal chemists, and materials scientists who leverage crystal structure information for molecular design and understanding structure-property relationships.
Introduction: The Significance of Dioxocyclam
1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, is a key intermediate in the synthesis of 1,4,8,11-tetraazacyclotetradecane (cyclam). Cyclam and its derivatives are macrocyclic ligands renowned for their ability to form highly stable complexes with a variety of metal ions. These complexes are at the forefront of numerous applications, including magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals for therapy and diagnostics, and potential anti-HIV agents[1].
The dioxocyclam precursor itself is a subject of significant interest. Its two amide functionalities and two secondary amines provide a rich scaffold of hydrogen bond donors and acceptors. This makes its solid-state structure particularly sensitive to the crystallization environment, especially the presence of water. The commercially available dihydrate form is noted for its enhanced stability and solubility, making it easier to handle[2]. Understanding the precise three-dimensional arrangement of the dioxocyclam molecules and the integrated water molecules is paramount for controlling polymorphism, predicting solubility, and designing new crystalline materials. This guide will first detail the known structure of the anhydrous form before providing an expert-guided analysis of the dihydrate structure, focusing on the principles that govern its formation and stability.
Synthesis and Crystallization
The synthesis of dioxocyclam is well-established and typically involves a cyclization reaction. A common route is the reaction between ethylenediamine and ethyl acrylate, which provides a straightforward path to the macrocycle[3].
Detailed Experimental Protocol: Synthesis
A robust synthesis can be adapted from established literature procedures[4].
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Step 1: Bis-amidation. N,N'-bis(2-aminoethyl)ethane-1,2-diamine is reacted with a suitable dicarboxylic acid derivative (e.g., diethyl malonate) in a high-boiling point solvent such as ethanol under reflux conditions.
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Step 2: High-Dilution Cyclization. The resulting open-chain precursor is then subjected to a high-dilution cyclization reaction. This is a critical step to favor the intramolecular reaction that forms the macrocycle over intermolecular polymerization. The precursor is slowly added to a large volume of a suitable solvent, often with a template agent, over an extended period (24-48 hours).
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Step 3: Purification. The crude product is cooled, the solvent is removed under reduced pressure, and the resulting solid is purified. This can be achieved by recrystallization from a solvent mixture, such as ethanol/water, or by column chromatography.
Protocol: Single Crystal Growth
Obtaining X-ray quality single crystals is the crucial final step before analysis. For the dihydrate, the controlled introduction of water is essential.
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Solvent Selection: Dissolve the purified dioxocyclam powder in a minimum amount of a hot solvent in which it is moderately soluble (e.g., acetonitrile or ethanol).
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Introduction of Water: To this solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
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Slow Cooling/Evaporation: Gently warm the solution to redissolve the precipitate fully. Seal the container and allow it to cool to room temperature slowly over several days. Alternatively, the container can be covered with a perforated film to allow for very slow evaporation of the solvent mixture.
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Crystal Harvesting: Colorless, block-shaped crystals suitable for X-ray diffraction should form within a week. These should be carefully harvested and prepared for mounting.
Core Directive: Crystal Structure Analysis Workflow
The determination of a crystal structure is a systematic process. The workflow involves data collection, structure solution, and refinement, which translates raw diffraction data into a precise 3D model of the molecule and its arrangement in the crystal.
Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Structural Elucidation: A Tale of Two Forms
Case Study: The Anhydrous Crystal Structure
The crystal structure of the anhydrous form of 1,4,8,11-tetraazacyclotetradecane-5,12-dione has been determined and provides a crucial baseline for our analysis[4].
In the solid state, the macrocycle does not exist as an isolated unit but engages in significant intermolecular interactions. The structure is characterized by a network of hydrogen bonds where the secondary amine N-H groups of one molecule interact with the carbonyl oxygen atoms (C=O) of a neighboring molecule. This head-to-tail arrangement creates infinite chains or tapes running through the crystal lattice. The conformation of the macrocycle is constrained by these interactions, adopting a specific folded shape to optimize the hydrogen bonding geometry[4]. The two secondary amines behave independently, and their protonation state significantly influences the overall macrocyclic conformation[4].
Projected Analysis: The Dioxocyclam Dihydrate Structure
While a public repository of the dihydrate's crystallographic data is not available, we can project its structure with high confidence based on the principles of supramolecular chemistry and crystal engineering. The inclusion of two water molecules per macrocycle fundamentally alters the hydrogen bonding landscape.
The Role of Water as a "Molecular Glue"
Water is an exceptional crystallization partner because it possesses both two hydrogen bond donor sites (O-H) and two acceptor sites (the lone pairs on the oxygen). In the dihydrate crystal lattice, the water molecules are expected to act as bridges, satisfying the hydrogen bonding requirements of the dioxocyclam molecules in a more complex and robust manner than seen in the anhydrous form.
Instead of direct N-H···O=C bonds between macrocycles, the water molecules will likely mediate these interactions. A plausible and energetically favorable network would involve the following connections:
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Macrocycle N-H group donates to a water oxygen. (N-H···OH₂)
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The same water molecule then donates a proton to the carbonyl oxygen of an adjacent macrocycle. (H₂O-H···O=C)
This creates a more extensive and three-dimensional network, as each dioxocyclam molecule can now interact with multiple neighbors via these water bridges.
Figure 2: Conceptual diagram of a water molecule bridging two dioxocyclam units.
This bridging motif is a common feature in the crystal structures of hydrated organic molecules and is a powerful force in directing crystal packing. The presence of this robust network likely contributes to the observed stability of the dihydrate form.
Quantitative Data and Structural Parameters
The precise details of a crystal structure are conveyed through quantitative data. Below is a table summarizing the expected crystallographic parameters for the dihydrate, based on typical values for similar hydrated macrocycles, for illustrative purposes.
Table 1: Representative Crystallographic Data
| Parameter | Anhydrous Form (Reference[4]) | Projected Dihydrate Form |
| Chemical Formula | C₁₀H₂₀N₄O₂ | C₁₀H₂₀N₄O₂ · 2(H₂O) |
| Formula Weight | 228.29 g/mol | 264.32 g/mol |
| Crystal System | Monoclinic (Example) | Orthorhombic (Hypothetical) |
| Space Group | P2₁/c (Example) | P2₁2₁2₁ (Hypothetical) |
| a (Å) | ~10.5 | ~8.0 |
| b (Å) | ~8.2 | ~12.0 |
| c (Å) | ~14.1 | ~15.0 |
| β (°) | ~95.0 | 90 |
| Volume (ų) | ~1200 | ~1440 |
| Z (Molecules/unit cell) | 4 | 4 |
| Density (calculated) | ~1.26 g/cm³ | ~1.22 g/cm³ |
Table 2: Key Hydrogen Bond Geometries (Projected for Dihydrate)
A rigorous analysis of the hydrogen bond network involves measuring the distances between donor (D) and acceptor (A) atoms and the D-H···A angle. Strong hydrogen bonds are characterized by shorter D···A distances and angles closer to 180°.
| Donor (D) - H ··· Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |
| N - H ··· O (Water) | 2.8 - 3.0 | 160 - 175 | Macrocycle-Water |
| O (Water) - H ··· O (Carbonyl) | 2.7 - 2.9 | 165 - 180 | Water-Macrocycle |
| O (Water) - H ··· O (Water) | 2.7 - 2.9 | 160 - 180 | Water-Water (Potential) |
Conclusion and Future Outlook
The crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate is a prime example of how non-covalent interactions, specifically hydrogen bonding, govern molecular assembly in the solid state. While the anhydrous form self-assembles through direct amide-amine interactions, the incorporation of water molecules creates a more intricate and likely more stable three-dimensional network. These water molecules act as a supramolecular glue, bridging macrocycles and defining the overall crystal architecture.
For professionals in drug development, this analysis underscores the critical importance of characterizing solvates and hydrates. The presence of water can significantly impact a compound's physical properties, including stability, dissolution rate, and bioavailability. The principles outlined in this guide—from controlled crystallization to the detailed analysis of hydrogen bonding networks—are fundamental to the rational design of crystalline forms with desired pharmaceutical properties. Future work should focus on obtaining and publishing the definitive crystal structure of the dihydrate to validate these projections and further enrich our understanding of this important macrocycle.
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